molecular formula C16H19N5OS B5889100 N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5889100
M. Wt: 329.4 g/mol
InChI Key: FPEKHFFUNCYQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in an increase in the release of neurotransmitters such as serotonin, which can have a positive effect on mood and anxiety.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of stress responses, and the promotion of neurogenesis. N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is that its effects on other receptors and neurotransmitter systems are not well understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is the development of more selective compounds that target specific subtypes of the 5-HT1A receptor. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in the treatment of depression and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide and its potential interactions with other neurotransmitter systems.

Synthesis Methods

N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 2-chloropyrimidine, followed by reaction with piperazinecarbothioamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-22-14-6-3-2-5-13(14)19-16(23)21-11-9-20(10-12-21)15-17-7-4-8-18-15/h2-8H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKHFFUNCYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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